molecular formula C12H19BrN2 B12084144 4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole

Cat. No.: B12084144
M. Wt: 271.20 g/mol
InChI Key: USOKUZJAYUKFIZ-UHFFFAOYSA-N
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Description

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole is a chemical compound with the molecular formula C12H19BrN2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving a hydrazine derivative and a 1,3-diketone.

    Alkylation: The cyclohexylmethyl group can be introduced via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Conditions typically involve the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.

Scientific Research Applications

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways involved would depend on the specific target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(cyclohexylmethyl)-1H-pyrazole
  • 4-Bromo-3-ethyl-1-methyl-1H-pyrazole
  • 5-Bromo-1-isopropyl-1H-pyrazole
  • 1-(4-Fluorobenzyl)-4-bromo-1H-pyrazole

Uniqueness

4-Bromo-1-(cyclohexylmethyl)-3,5-dimethyl-1H-pyrazole is unique due to the presence of both the cyclohexylmethyl and dimethyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that make it suitable for particular applications, such as increased lipophilicity or enhanced binding affinity to certain targets.

Properties

Molecular Formula

C12H19BrN2

Molecular Weight

271.20 g/mol

IUPAC Name

4-bromo-1-(cyclohexylmethyl)-3,5-dimethylpyrazole

InChI

InChI=1S/C12H19BrN2/c1-9-12(13)10(2)15(14-9)8-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3

InChI Key

USOKUZJAYUKFIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2CCCCC2)C)Br

Origin of Product

United States

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